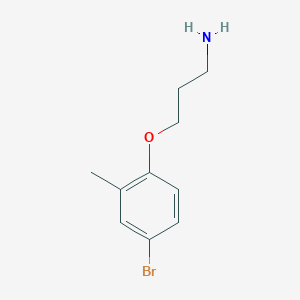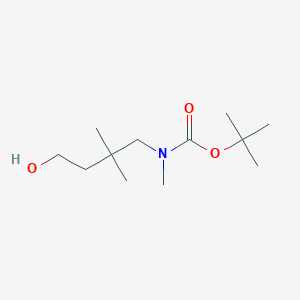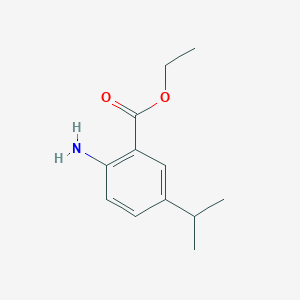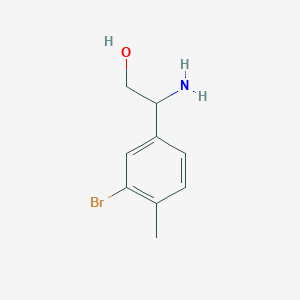
2,5-Dibromo-3-(chloromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dibromo-3-(chloromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H4Br2ClN. This compound is characterized by the presence of two bromine atoms and one chloromethyl group attached to a pyridine ring. It is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3-(chloromethyl)pyridine typically involves the bromination of 3-(chloromethyl)pyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 2 and 5 positions of the pyridine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is often conducted in the presence of a solvent and a catalyst to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dibromo-3-(chloromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can remove the halogen atoms, leading to the formation of less halogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Less halogenated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Dibromo-3-(chloromethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the development of bioactive compounds and as a building block in medicinal chemistry.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,5-Dibromo-3-(chloromethyl)pyridine depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. The bromine atoms on the pyridine ring can also participate in various reactions, influencing the compound’s reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
2,5-Dibromopyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
3-Chloromethylpyridine: Lacks the bromine atoms, resulting in different reactivity and applications.
2,5-Diiodopyridine: Contains iodine atoms instead of bromine, leading to different chemical properties and reactivity.
Uniqueness: 2,5-Dibromo-3-(chloromethyl)pyridine is unique due to the presence of both bromine and chloromethyl groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C6H4Br2ClN |
|---|---|
Molekulargewicht |
285.36 g/mol |
IUPAC-Name |
2,5-dibromo-3-(chloromethyl)pyridine |
InChI |
InChI=1S/C6H4Br2ClN/c7-5-1-4(2-9)6(8)10-3-5/h1,3H,2H2 |
InChI-Schlüssel |
HUCIOAWJCSKZKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1CCl)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




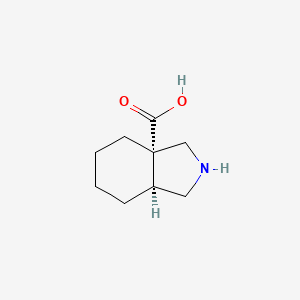
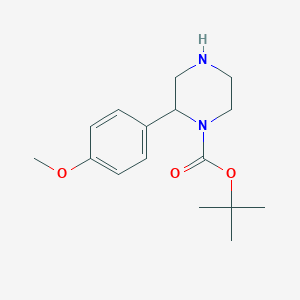
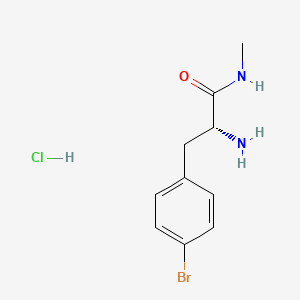


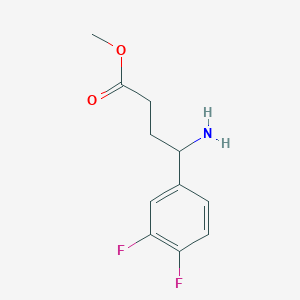
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2-hydroxy-3-methoxyphenyl)propanoic acid](/img/structure/B15314438.png)
![3-({5-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)oxolan-2-one](/img/structure/B15314443.png)
